6-amino-7-(dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol
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Overview
Description
6-amino-7-(dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. This compound is part of the benzoxaborole family, known for their unique structural features and diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7-(dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-amino-7-(dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-amino-7-(dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-amino-7-(dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
6-amino-7-(dimethylamino)benzo[c][1,2]oxaborol-1(3H)-olhydrochloride: A hydrochloride salt form with similar properties.
Benzo[c][1,2,5]oxadiazoles: Known for their pharmacological activities, including anticancer potential.
Benzo[c][1,2,5]thiadiazoles: Another class of boron-based heterocycles with therapeutic applications.
Uniqueness
6-amino-7-(dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H13BN2O2 |
---|---|
Molecular Weight |
192.03 g/mol |
IUPAC Name |
1-hydroxy-7-N,7-N-dimethyl-3H-2,1-benzoxaborole-6,7-diamine |
InChI |
InChI=1S/C9H13BN2O2/c1-12(2)9-7(11)4-3-6-5-14-10(13)8(6)9/h3-4,13H,5,11H2,1-2H3 |
InChI Key |
KAFKQPJAPMMVAJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2N(C)C)N)O |
Origin of Product |
United States |
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